D,L-Sulforaphane-d8 N-Acetyl-L-cysteine
Overview
Description
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is a compound that combines the properties of sulforaphane and N-acetyl-L-cysteine. Sulforaphane is a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli, known for its antioxidant and anticancer properties. N-acetyl-L-cysteine is a derivative of the amino acid cysteine and is used for its mucolytic and antioxidant effects. The combination of these two compounds aims to enhance their individual benefits, particularly in the context of cancer research and neuroprotection .
Mechanism of Action
Target of Action
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine (SFN-NAC) is a major metabolite of Sulforaphane (SFN), a powerful inducer of chemopreventative enzymes . The primary target of SFN-NAC is the Keap1-Nrf2 signaling pathway . This pathway plays a crucial role in the cellular response to oxidative stress .
Mode of Action
SFN-NAC interacts with its targets by inducing the Keap1-Nrf2 signaling pathway . This interaction results in the activation of Antioxidant Response Element (ARE)-driven gene expression . At a concentration of 75 µM, SFN-NAC has been shown to increase ARE expression in HepG2-C8 cells .
Biochemical Pathways
The activation of the Keap1-Nrf2 signaling pathway by SFN-NAC leads to the upregulation of various detoxification enzymes . These enzymes play a key role in neutralizing reactive oxygen species and reducing oxidative stress . Additionally, SFN-NAC has been shown to activate autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .
Pharmacokinetics
It is known that sfn-nac is a metabolite of sfn with a longer half-life and better blood-brain barrier permeability . This suggests that SFN-NAC may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of the Keap1-Nrf2 signaling pathway and the subsequent induction of detoxification enzymes by SFN-NAC can lead to a reduction in oxidative stress . This can have protective effects against various diseases, including cancer . Furthermore, the activation of autophagy-mediated downregulation of α-tubulin expression can have implications in cancer research .
Action Environment
The action of SFN-NAC can be influenced by various environmental factors. For instance, the presence of oxidative stressors can activate the Nrf2 protein, which is otherwise sequestered in the cytoplasm by its repressor, Keap1 . .
Biochemical Analysis
Biochemical Properties
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme Keap1-Nrf2 . This interaction leads to the activation of the antioxidant response element (ARE), which is central to cytoprotective gene expression against oxidative and/or electrophilic stress .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase ARE expression in HepG2-C8 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates autophagy-mediated downregulation of α-tubulin expression through the ERK pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to significantly inhibit HDAC activity in mouse colon mucosa when administered at a dosage of 10 μmol .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine involves multiple steps. Initially, sulforaphane is synthesized from glucoraphanin, a glucosinolate found in broccoli. This process typically involves enzymatic hydrolysis using myrosinase. The sulforaphane is then labeled with deuterium (d8) to create D,L-Sulforaphane-d8. The final step involves conjugating D,L-Sulforaphane-d8 with N-acetyl-L-cysteine under specific reaction conditions, such as controlled temperature and pH, to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic hydrolysis of glucoraphanin and advanced purification techniques to isolate and label sulforaphane with deuterium. The conjugation with N-acetyl-L-cysteine is performed in controlled environments to maintain product consistency and quality .
Chemical Reactions Analysis
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.
Reduction: It can be reduced back to its thiol form.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulforaphane sulfoxide (oxidation product) and the reduced thiol form of the compound (reduction product) .
Scientific Research Applications
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in modulating cellular redox states and inducing phase II detoxification enzymes.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and protecting normal cells from oxidative damage.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: The parent compound, known for its anticancer and antioxidant properties.
N-Acetyl-L-cysteine: A precursor to glutathione, used for its mucolytic and antioxidant effects.
Sulforaphane-glutathione: Another metabolite of sulforaphane with potent antioxidant effects .
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine is unique due to its dual functionality, combining the benefits of sulforaphane and N-acetyl-L-cysteine. The deuterium labeling (d8) enhances its stability and allows for precise tracing in metabolic studies. This combination makes it a valuable tool in cancer research and neuroprotection .
Properties
IUPAC Name |
2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHBKTCHILXGOT-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676147 | |
Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354064-85-9 | |
Record name | N-Acetyl-S-{[4-(methanesulfinyl)(~2~H_8_)butyl]carbamothioyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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